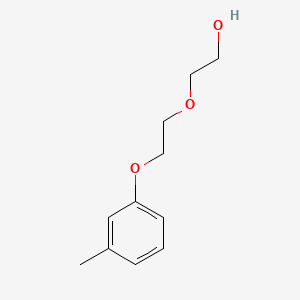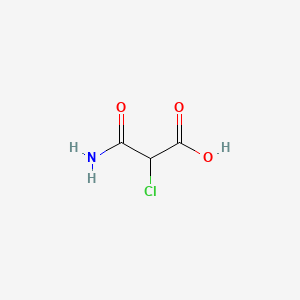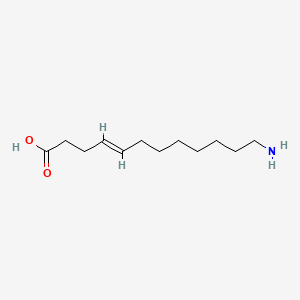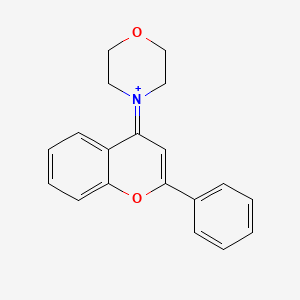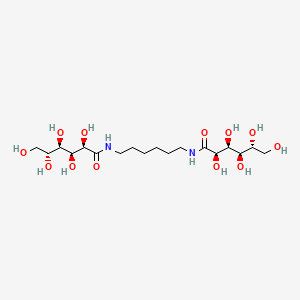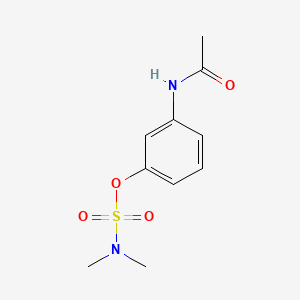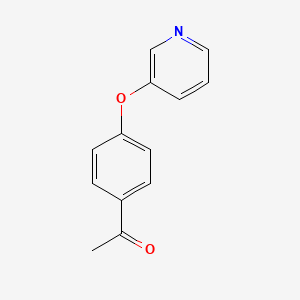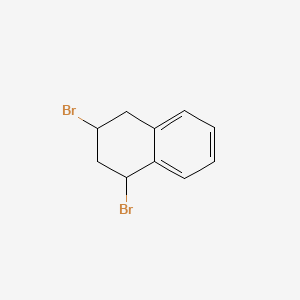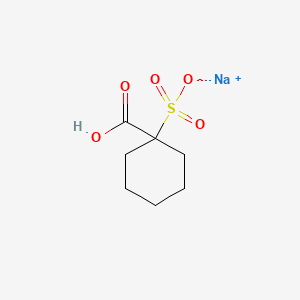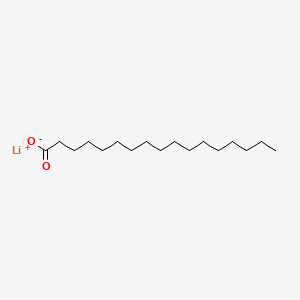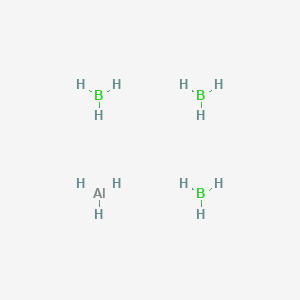
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH’)-, (OC-6-11)-, also known as aluminum tris(acetylacetonate), is a coordination compound with the formula C15H21AlO6. It is a white to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum tris(acetylacetonate) can be synthesized by reacting aluminum chloride (AlCl3) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, aluminum tris(acetylacetonate) is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The compound is then dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum tris(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced to form aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: New coordination compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Aluminum tris(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in the preparation of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an imaging agent.
Industry: The compound is used in the production of coatings, adhesives, and as a precursor for aluminum oxide films in electronics.
Wirkmechanismus
The mechanism of action of aluminum tris(acetylacetonate) involves the coordination of the aluminum ion with the acetylacetonate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aluminum tris(2,4-pentanedionato-O,O’)-, (OC-6-11)-
- Aluminum tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-
Uniqueness
Aluminum tris(acetylacetonate) is unique due to its stability and solubility in organic solvents, making it suitable for a wide range of applications. Its ability to form stable complexes with various ligands also sets it apart from other aluminum compounds.
Eigenschaften
CAS-Nummer |
13771-22-7 |
|---|---|
Molekularformel |
AlB3H12 |
Molekulargewicht |
71.5 g/mol |
IUPAC-Name |
alumane;borane |
InChI |
InChI=1S/Al.3BH3.3H/h;3*1H3;;; |
InChI-Schlüssel |
DOKDFYFIEFJHIR-UHFFFAOYSA-N |
Kanonische SMILES |
B.B.B.[AlH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


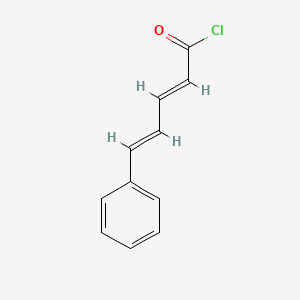
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
